REACTION_CXSMILES
|
[CH:1]1([CH3:13])[CH2:6][CH2:5][CH:4]([CH:7]([CH3:9])[CH3:8])[CH:3]([C:10]([OH:12])=O)[CH2:2]1.S(Cl)(Cl)=O.C1(C)CCC(C(C)C)C(C(Cl)=O)C1.[CH2:31]([NH:33][CH2:34][CH3:35])[CH3:32].[OH-].[Na+]>>[CH2:31]([N:33]([CH2:34][CH3:35])[C:10]([CH:3]1[CH:4]([CH:7]([CH3:8])[CH3:9])[CH2:5][CH2:6][CH:1]([CH3:13])[CH2:2]1)=[O:12])[CH3:32] |f:4.5|
|
Name
|
|
Quantity
|
1.84 g
|
Type
|
reactant
|
Smiles
|
C1(CC(C(CC1)C(C)C)C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC(C(CC1)C(C)C)C(=O)Cl)C
|
Name
|
|
Quantity
|
0.74 g
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product N,N-diethyl-p-menthane-3-carboxamide was recovered
|
Name
|
|
Type
|
|
Smiles
|
C(C)N(C(=O)C1CC(CCC1C(C)C)C)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |